molecular formula C19H20N4O5S2 B7534411 [2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 3-(diethylsulfamoyl)benzoate

[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 3-(diethylsulfamoyl)benzoate

Cat. No. B7534411
M. Wt: 448.5 g/mol
InChI Key: BJXVLDKKGYSCJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 3-(diethylsulfamoyl)benzoate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the benzothiadiazole family, which is known for its diverse range of biological activities.

Mechanism of Action

The mechanism of action of [2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 3-(diethylsulfamoyl)benzoate is not fully understood, but it is thought to involve the binding of the compound to specific biomolecules. This binding can lead to changes in the structure and function of these biomolecules, which can have a range of effects on cellular processes. Additionally, the fluorescent properties of this compound allow for its use as a tool for studying the behavior of various biomolecules in living cells.
Biochemical and Physiological Effects:
Studies have shown that [2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 3-(diethylsulfamoyl)benzoate can have a range of biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of certain enzymes, including protein kinases and phosphatases. Additionally, [2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 3-(diethylsulfamoyl)benzoate has been shown to induce apoptosis in cancer cells, suggesting its potential as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of [2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 3-(diethylsulfamoyl)benzoate is its fluorescent properties, which allow for its use as a tool for studying biological systems. Additionally, this compound has been shown to have a high affinity for certain biomolecules, making it useful for studying their behavior in living cells. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for research on [2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 3-(diethylsulfamoyl)benzoate. One area of interest is in the development of new fluorescent probes based on this compound, which could have improved properties and applications. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent. Finally, studies are needed to assess the safety and toxicity of [2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 3-(diethylsulfamoyl)benzoate in various experimental systems.

Synthesis Methods

The synthesis of [2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 3-(diethylsulfamoyl)benzoate involves a multi-step process that begins with the reaction of 2-aminobenzothiazole with ethyl oxalyl chloride to form an intermediate product. This intermediate is then reacted with diethyl sulfite to yield the final product. The synthesis of this compound has been well-documented in the scientific literature, and various modifications have been made to improve the yield and purity of the final product.

Scientific Research Applications

[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 3-(diethylsulfamoyl)benzoate has been studied for its potential applications in a variety of scientific research fields. One of the most promising areas of research is in the development of fluorescent probes for imaging biological systems. This compound has been shown to selectively bind to certain proteins and enzymes, allowing for their visualization and tracking in living cells. Additionally, [2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 3-(diethylsulfamoyl)benzoate has been investigated for its potential as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders.

properties

IUPAC Name

[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] 3-(diethylsulfamoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O5S2/c1-3-23(4-2)30(26,27)14-8-5-7-13(11-14)19(25)28-12-17(24)20-15-9-6-10-16-18(15)22-29-21-16/h5-11H,3-4,12H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJXVLDKKGYSCJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C(=O)OCC(=O)NC2=CC=CC3=NSN=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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